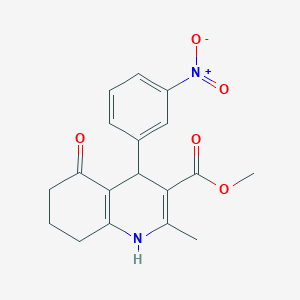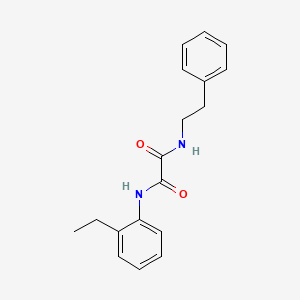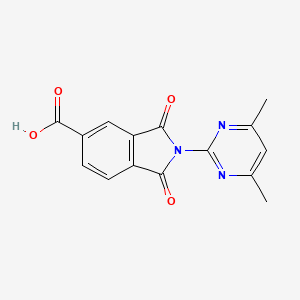![molecular formula C16H23NO4 B5117453 5-oxo-5-{[4-(pentyloxy)phenyl]amino}pentanoic acid](/img/structure/B5117453.png)
5-oxo-5-{[4-(pentyloxy)phenyl]amino}pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-oxo-5-{[4-(pentyloxy)phenyl]amino}pentanoic acid, also known as PPAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPAP is a derivative of the phenylpropylamine class of compounds, which are known for their psychoactive properties. However, PPAP does not possess any psychoactive effects and has been found to have a range of potential medical and research applications.
作用機序
The exact mechanism of action of 5-oxo-5-{[4-(pentyloxy)phenyl]amino}pentanoic acid is not fully understood, but it is believed to work through the activation of trace amine-associated receptor 1 (TAAR1). TAAR1 is a G protein-coupled receptor that is involved in the regulation of monoamine neurotransmitters such as dopamine and serotonin. 5-oxo-5-{[4-(pentyloxy)phenyl]amino}pentanoic acid has been found to have a high affinity for TAAR1, and may modulate the activity of these neurotransmitters through this receptor.
Biochemical and Physiological Effects:
5-oxo-5-{[4-(pentyloxy)phenyl]amino}pentanoic acid has been found to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the brain, which may contribute to its neuroprotective effects. 5-oxo-5-{[4-(pentyloxy)phenyl]amino}pentanoic acid has also been found to increase energy expenditure and decrease food intake, which may contribute to its potential in the treatment of obesity and metabolic disorders.
実験室実験の利点と制限
One advantage of 5-oxo-5-{[4-(pentyloxy)phenyl]amino}pentanoic acid in lab experiments is its high affinity for TAAR1, which makes it a useful tool for studying the activity of this receptor. Additionally, 5-oxo-5-{[4-(pentyloxy)phenyl]amino}pentanoic acid does not possess any psychoactive effects, which makes it a safer alternative to other compounds in the phenylpropylamine class. However, one limitation of 5-oxo-5-{[4-(pentyloxy)phenyl]amino}pentanoic acid is its relatively low solubility, which may make it difficult to work with in certain experimental settings.
将来の方向性
There are several potential future directions for research involving 5-oxo-5-{[4-(pentyloxy)phenyl]amino}pentanoic acid. One area of interest is its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the mechanism of action of 5-oxo-5-{[4-(pentyloxy)phenyl]amino}pentanoic acid in these conditions, and to determine its safety and efficacy in clinical trials. Additionally, 5-oxo-5-{[4-(pentyloxy)phenyl]amino}pentanoic acid may have potential in the treatment of obesity and metabolic disorders, and further research is needed to explore these applications. Finally, 5-oxo-5-{[4-(pentyloxy)phenyl]amino}pentanoic acid may have potential as a tool for studying the activity of TAAR1 and other monoamine neurotransmitter receptors, and further research is needed to fully understand its pharmacological properties.
合成法
5-oxo-5-{[4-(pentyloxy)phenyl]amino}pentanoic acid can be synthesized through a multistep process involving the reaction of pentyloxybenzaldehyde with nitroethane, followed by reduction and subsequent reaction with a ketone. The final product is obtained through a series of purification steps.
科学的研究の応用
5-oxo-5-{[4-(pentyloxy)phenyl]amino}pentanoic acid has been found to have a range of potential applications in scientific research. It has been shown to have neuroprotective effects, and may have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 5-oxo-5-{[4-(pentyloxy)phenyl]amino}pentanoic acid has also been found to have anti-inflammatory properties, and may have potential in the treatment of inflammatory conditions such as arthritis. Additionally, 5-oxo-5-{[4-(pentyloxy)phenyl]amino}pentanoic acid has been found to have potential in the treatment of obesity and metabolic disorders.
特性
IUPAC Name |
5-oxo-5-(4-pentoxyanilino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-2-3-4-12-21-14-10-8-13(9-11-14)17-15(18)6-5-7-16(19)20/h8-11H,2-7,12H2,1H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMHGEOVCRAFPEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)NC(=O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![benzyl 3-{[(6-methyl-1,3-benzothiazol-2-yl)amino]carbonyl}-3,4-dihydro-2(1H)-isoquinolinecarboxylate](/img/structure/B5117375.png)


![1-(2-phenylethyl)-N-{2-[3-(trifluoromethyl)phenyl]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5117409.png)
![methyl (2S*,4S*,5R*)-5-(2-fluorophenyl)-1-methyl-4-({[2-(3-methyl-1H-pyrazol-1-yl)ethyl]amino}carbonyl)-2-pyrrolidinecarboxylate](/img/structure/B5117421.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B5117425.png)
![8-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5117429.png)
![2-[5-(3-bromo-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5117436.png)

![4-(2-naphthyl)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B5117458.png)
![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]acetamide](/img/structure/B5117467.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-ethoxy-N-(4-fluorophenyl)benzenesulfonamide](/img/structure/B5117473.png)
![3-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B5117480.png)
